molecular formula C16H16O2 B2939370 3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate CAS No. 2108463-42-7

3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate

Cat. No.: B2939370
CAS No.: 2108463-42-7
M. Wt: 240.302
InChI Key: GBEPJGMKNKCTRH-UHFFFAOYSA-N
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Description

3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methyl group attached to the biphenyl structure and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include biphenyl derivatives with different functional groups, such as alcohols, ketones, and substituted biphenyls.

Scientific Research Applications

3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Methyl-[1,1’-biphenyl]-3’yl)methyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active biphenyl derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbiphenyl: Lacks the acetate group, making it less reactive in certain chemical reactions.

    3-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical properties.

    3-Phenyltoluene: Another biphenyl derivative with distinct reactivity and applications.

Properties

IUPAC Name

[3-(3-methylphenyl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-5-3-7-15(9-12)16-8-4-6-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPJGMKNKCTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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